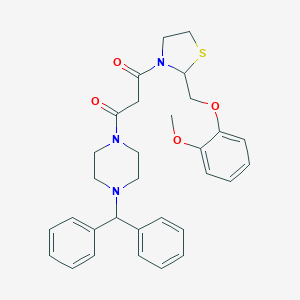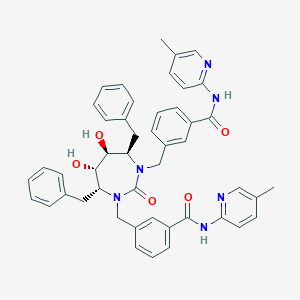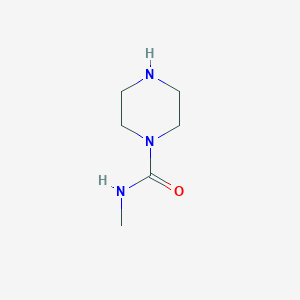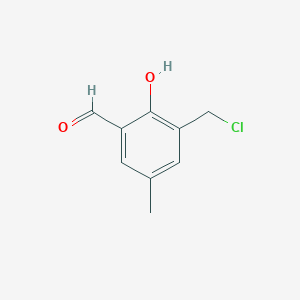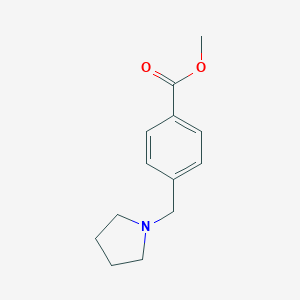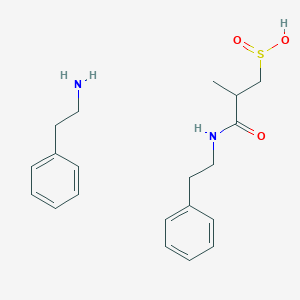
Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s and gained popularity as a recreational drug in the early 2000s. MDPV is a potent psychostimulant that produces effects similar to cocaine and amphetamines.
作用機序
Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of cocaine and amphetamines. Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate has a higher affinity for the dopamine transporter than for the norepinephrine and serotonin transporters, which may contribute to its high abuse potential.
Biochemical and Physiological Effects:
Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate produces a range of physiological and psychological effects, including increased heart rate and blood pressure, hyperthermia, euphoria, and increased alertness and concentration. However, Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate can also produce negative effects, such as anxiety, paranoia, and psychosis. The long-term effects of Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate use are not well understood, but may include neurotoxicity and addiction.
実験室実験の利点と制限
Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate has several advantages for laboratory experiments, including its potency and selectivity for the dopamine transporter. However, Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate also has several limitations, including its high abuse potential and potential for producing negative side effects in animal models. Additionally, the use of Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate in laboratory experiments may be restricted due to its status as a controlled substance in many countries.
将来の方向性
There are several future directions for research on Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate. One area of interest is the development of novel therapeutic agents based on the structure of Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate. Additionally, further research is needed to understand the long-term effects of Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate use and to develop effective treatments for Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate addiction. Finally, the use of Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate as a tool for studying the neurobiology of addiction and for developing new treatments for drug addiction should be explored further.
Conclusion:
In conclusion, Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate is a synthetic cathinone that has gained popularity as a recreational drug. However, it also has potential therapeutic applications and is a useful tool for studying the neurobiology of addiction. The synthesis of Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate is relatively simple, and it has several advantages for laboratory experiments. However, its high abuse potential and potential for producing negative side effects should be taken into consideration. Further research is needed to fully understand the potential therapeutic applications and long-term effects of Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate use.
合成法
Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate is synthesized from piperonal, which is extracted from the bark of sassafras trees. The synthesis involves several steps, including the conversion of piperonal to 3,4-methylenedioxyphenyl-2-propanone (MDP2P) and the subsequent reaction of MDP2P with 2-phenylethylamine and thionyl chloride to form Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate. The synthesis of Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate has been widely studied for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate has also been investigated for its potential as a treatment for drug addiction, particularly for cocaine and methamphetamine addiction. Additionally, Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate has been studied for its potential use as a cognitive enhancer and as a tool for studying the neurobiology of addiction.
特性
CAS番号 |
171359-16-3 |
|---|---|
製品名 |
Benzeneethanamine, 2-methyl-3-oxo-3-((2-phenylethyl)amino)-1-propanesulfinate |
分子式 |
C20H28N2O3S |
分子量 |
376.5 g/mol |
IUPAC名 |
2-methyl-3-oxo-3-(2-phenylethylamino)propane-1-sulfinic acid;2-phenylethanamine |
InChI |
InChI=1S/C12H17NO3S.C8H11N/c1-10(9-17(15)16)12(14)13-8-7-11-5-3-2-4-6-11;9-7-6-8-4-2-1-3-5-8/h2-6,10H,7-9H2,1H3,(H,13,14)(H,15,16);1-5H,6-7,9H2 |
InChIキー |
WNEMAYRCALRIJI-UHFFFAOYSA-N |
SMILES |
CC(CS(=O)O)C(=O)NCCC1=CC=CC=C1.C1=CC=C(C=C1)CCN |
正規SMILES |
CC(CS(=O)O)C(=O)NCCC1=CC=CC=C1.C1=CC=C(C=C1)CCN |
同義語 |
2-(phenethylcarbamoyl)propane-1-sulfinic acid, 2-phenylethanamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



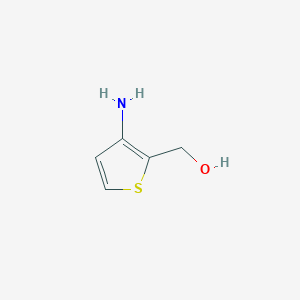
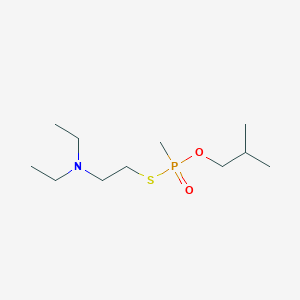
![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B66496.png)
![4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid](/img/structure/B66497.png)
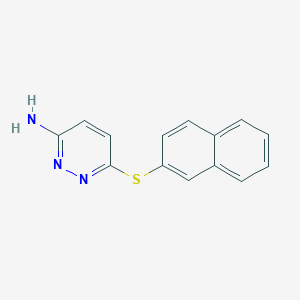
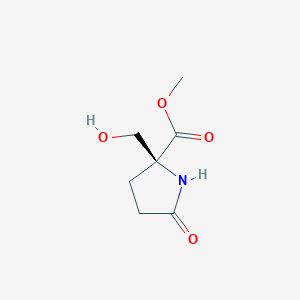
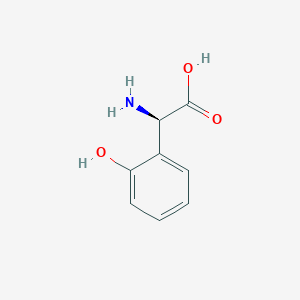
![Furo[3,2-b]pyridin-2-ylmethanol](/img/structure/B66503.png)
![N-carbamothioylimino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide](/img/structure/B66506.png)
